MAO-B Inhibition and Selectivity Against MAO-A
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one demonstrates significant inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 666 nM [1]. Within the same assay system, its activity against the MAO-A isoform is negligible (IC50 = 100,000 nM), yielding a selectivity factor of approximately 150-fold for MAO-B [1]. This contrasts sharply with the N1-desmethyl analog (6-amino-3,4-dihydroquinolin-2(1H)-one, CAS 22246-13-5), which is commercially documented not as an MAO-B ligand but as a hypotensive agent with beta-blocker properties , indicating that the N1-methyl substituent in the target compound is a critical structural determinant for MAO-B engagement.
| Evidence Dimension | MAO-B vs. MAO-A inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 666 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | N1-desmethyl analog (6-amino-3,4-dihydroquinolin-2(1H)-one, CAS 22246-13-5): No MAO-B or MAO-A inhibition data reported; documented as hypotensive/β-blocker in vendor databases |
| Quantified Difference | Target compound: ~150-fold MAO-B selectivity vs. Comparator: no MAO-B activity identified, distinct pharmacological profile suggesting divergent target engagement driven by N1-methylation |
| Conditions | Fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min [1]; comparator data from commercial technical descriptions |
Why This Matters
For any project targeting MAO-B in neurological research, the N1-desmethyl analog will simply not deliver MAO-B inhibition, making the target compound's specific substitution pattern essential for procurement.
- [1] BindingDB. BDBM50401986 (CHEMBL2203918): Affinity data for MAO-A and MAO-B. Accessed 2026. View Source
